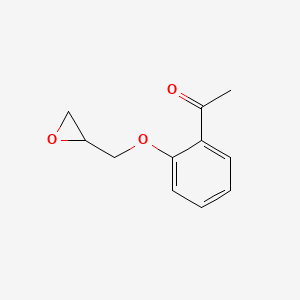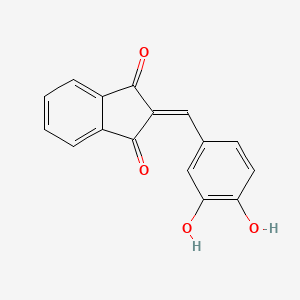
1-(2-Acetylphenoxy)-2,3-epoxypropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Acetylphenoxy)-2,3-epoxypropane is an organic compound that features both an acetylphenoxy group and an epoxypropane group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Acetylphenoxy)-2,3-epoxypropane typically involves the reaction of 2-acetylphenol with epichlorohydrin. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the epoxy group. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound .
化学反应分析
Types of Reactions: 1-(2-Acetylphenoxy)-2,3-epoxypropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diols .
科学研究应用
1-(2-Acetylphenoxy)-2,3-epoxypropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of polymers and resins with unique properties.
作用机制
The mechanism by which 1-(2-Acetylphenoxy)-2,3-epoxypropane exerts its effects involves the reactivity of the epoxy group. The epoxy group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in both chemical synthesis and biological applications .
Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes that catalyze the opening of the epoxy ring, leading to the formation of biologically active molecules. These interactions can affect various molecular pathways, including those involved in cell signaling and metabolism .
相似化合物的比较
2-(2-Acetylphenoxy)benzo-1,3,2-dioxaphosphole: This compound also contains an acetylphenoxy group but differs in its overall structure and reactivity.
α,ω-Bis(2-acetylphenoxy)alkanes: These compounds have similar functional groups but differ in the length of the polymethylene linker.
Uniqueness: 1-(2-Acetylphenoxy)-2,3-epoxypropane is unique due to the presence of both an acetylphenoxy group and an epoxypropane group. This combination allows for a wide range of chemical reactions and applications that are not possible with other similar compounds .
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
1-[2-(oxiran-2-ylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C11H12O3/c1-8(12)10-4-2-3-5-11(10)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3 |
InChI 键 |
VCJHWSHVJVUYQC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC=C1OCC2CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol](/img/structure/B12137686.png)

![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B12137698.png)
![(Z)-1-(9-methyl-3-((3-(4-methylbenzyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12137704.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12137706.png)
![N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137714.png)

![(2E)-5-(2,5-dichlorobenzyl)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B12137735.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N,N-diethylacetamide](/img/structure/B12137744.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12137745.png)

![N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137776.png)
![N-(3-methoxyphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide](/img/structure/B12137778.png)
![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12137787.png)
